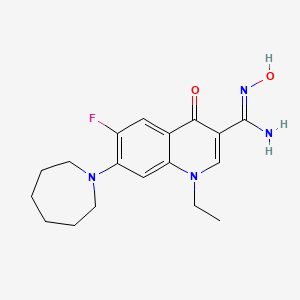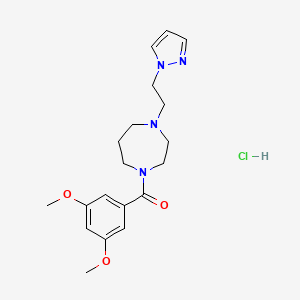
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic molecule with potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. Its structure includes a diazepane ring connected to a pyrazole moiety and a dimethoxyphenyl group, indicating potential for diverse biological activities and synthetic utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride generally involves multi-step reactions.
Preparation of Starting Materials: : Begin with commercially available starting materials such as 1H-pyrazole, ethylene diamine, and 3,5-dimethoxybenzoyl chloride.
Formation of Diazepane Ring: : Utilize a cyclization reaction to form the diazepane ring. This can involve a base-catalyzed reaction between ethylene diamine and a suitable dihalide.
Attachment of Pyrazole: : Introduce the pyrazole ring through a substitution reaction, possibly involving a pyrazole alkylation step.
Coupling with Dimethoxyphenyl Group: : Conduct a coupling reaction to attach the 3,5-dimethoxyphenyl group, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
For industrial-scale production, optimization of each reaction step is crucial to maximize yield and purity. Continuous flow chemistry and high-throughput screening methods can be employed to improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : The compound may be susceptible to oxidation, particularly at the pyrazole ring or the diazepane ring.
Reduction: : Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution at various positions on the pyrazole or benzene rings.
Common Reagents and Conditions
Oxidation Reagents: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reagents: : Application of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Employ typical conditions for aromatic substitution reactions, involving reagents like halides or alkylating agents.
Major Products Formed
The major products of these reactions would vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: : The compound can serve as a building block in the synthesis of more complex molecules.
Catalysis: : Potential to be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Possibility of acting as an inhibitor for specific enzymes, useful in studying enzyme functions.
Cellular Studies: : Application in studying cell signaling pathways and interactions.
Medicine
Drug Development: : Potential to be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Pharmacology: : Investigation of its pharmacokinetics and pharmacodynamics properties.
Industry
Material Science: : Possible use in the development of new materials with specific properties.
Agriculture: : Potential application as a pesticide or herbicide due to its biochemical activity.
Wirkmechanismus
The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride exerts its effects likely involves interaction with molecular targets such as enzymes, receptors, or proteins. The diazepane and pyrazole rings may enable binding to active sites, altering biological pathways. Detailed studies are required to elucidate specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepane): : Lacks the dimethoxyphenyl group, potentially less potent.
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(4-methoxyphenyl)methanone: : Similar structure but different substitution pattern.
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethylphenyl)methanone: : Substituents on the benzene ring are methyl groups instead of methoxy.
Uniqueness
What sets (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride apart is its unique combination of the diazepane ring, pyrazole moiety, and dimethoxyphenyl group, which may impart distinctive chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-25-17-13-16(14-18(15-17)26-2)19(24)22-7-4-6-21(9-11-22)10-12-23-8-3-5-20-23;/h3,5,8,13-15H,4,6-7,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQMLLULAWTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)CCN3C=CC=N3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2462755.png)
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)
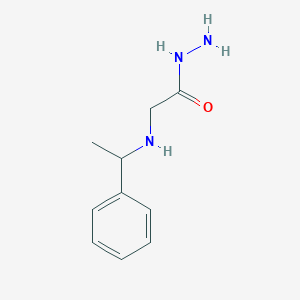
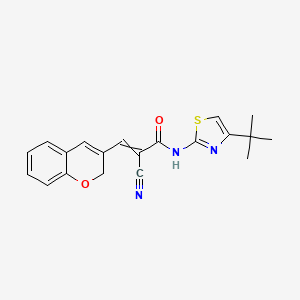
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

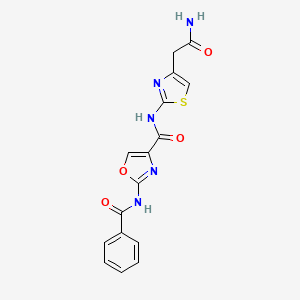
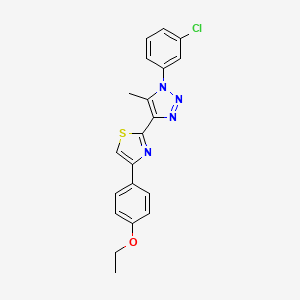

![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)
